![molecular formula C26H25Cl2N3O3S B2560073 N-(2-chlorobenzyl)-6-[1-(3-chlorobenzyl)-2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl]hexanamide CAS No. 865655-03-4](/img/no-structure.png)

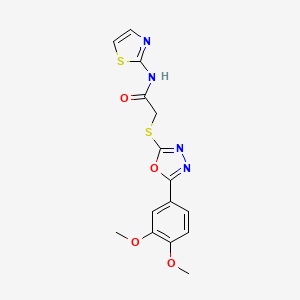

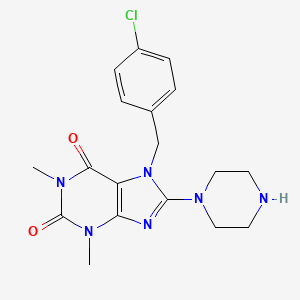

N-(2-chlorobenzyl)-6-[1-(3-chlorobenzyl)-2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl]hexanamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

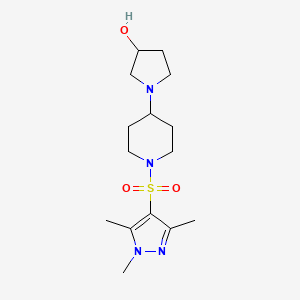

N-(2-chlorobenzyl)-6-[1-(3-chlorobenzyl)-2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl]hexanamide is a useful research compound. Its molecular formula is C26H25Cl2N3O3S and its molecular weight is 530.46. The purity is usually 95%.

BenchChem offers high-quality N-(2-chlorobenzyl)-6-[1-(3-chlorobenzyl)-2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl]hexanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-chlorobenzyl)-6-[1-(3-chlorobenzyl)-2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl]hexanamide including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Crystal Structure Analysis

- Research on compounds structurally similar to N-(2-chlorobenzyl)-6-[1-(3-chlorobenzyl)-2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl]hexanamide has been conducted focusing on their crystal structure. These studies reveal insights into the molecular geometry and intermolecular interactions, which are vital for understanding the compound's properties and potential applications (M. Kaur et al., 2012).

Dual Thymidylate Synthase and Dihydrofolate Reductase Inhibitors

- Research has been conducted on compounds similar to the target molecule as potential dual inhibitors of thymidylate synthase (TS) and dihydrofolate reductase (DHFR). These are important targets for antitumor agents. Such compounds have demonstrated significant inhibitory activities and hold potential as anticancer drugs (A. Gangjee et al., 2009).

Central Nervous System Depressant Activity

- Compounds structurally related to N-(2-chlorobenzyl)-6-[1-(3-chlorobenzyl)-2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl]hexanamide have been synthesized and evaluated for their potential as central nervous system depressants. Such studies are crucial for the development of new therapeutic agents for neurological disorders (K. Manjunath et al., 1997).

Nonlinear Optical Properties

- The nonlinear optical (NLO) properties of pyrimidine derivatives, similar to the compound , have been studied. These findings are significant in the field of materials science, particularly for applications in optoelectronics and photonics (A. Hussain et al., 2020).

Anticancer Activity

- Research on analogs of this compound has shown marked inhibition against various human cancer cell lines, suggesting potential applications in cancer therapy (Pei Huang et al., 2020).

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway for N-(2-chlorobenzyl)-6-[1-(3-chlorobenzyl)-2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl]hexanamide involves the reaction of 2-chlorobenzylamine with 3-chlorobenzaldehyde to form an imine intermediate, which is then reacted with 2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidine-3(2H)-acetic acid to form the desired product.", "Starting Materials": [ "2-chlorobenzylamine", "3-chlorobenzaldehyde", "2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidine-3(2H)-acetic acid", "hexanoyl chloride", "triethylamine", "dichloromethane", "diethyl ether", "sodium bicarbonate", "sodium chloride", "water" ], "Reaction": [ "Step 1: Dissolve 2-chlorobenzylamine (1.0 equiv) and 3-chlorobenzaldehyde (1.1 equiv) in dichloromethane and add a catalytic amount of acetic acid. Stir the mixture at room temperature for 1 hour to form the imine intermediate.", "Step 2: Add 2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidine-3(2H)-acetic acid (1.1 equiv) to the reaction mixture and stir at room temperature for 2 hours.", "Step 3: Add hexanoyl chloride (1.2 equiv) and triethylamine (2.0 equiv) to the reaction mixture and stir at room temperature for 2 hours.", "Step 4: Quench the reaction by adding a saturated solution of sodium bicarbonate and stir for 10 minutes.", "Step 5: Extract the organic layer with dichloromethane and wash with water and brine.", "Step 6: Dry the organic layer over sodium sulfate and evaporate the solvent to obtain the crude product.", "Step 7: Purify the crude product by column chromatography using a mixture of diethyl ether and hexanes as the eluent to obtain the desired product." ] } | |

CAS番号 |

865655-03-4 |

製品名 |

N-(2-chlorobenzyl)-6-[1-(3-chlorobenzyl)-2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl]hexanamide |

分子式 |

C26H25Cl2N3O3S |

分子量 |

530.46 |

IUPAC名 |

N-[(2-chlorophenyl)methyl]-6-[1-[(3-chlorophenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-3-yl]hexanamide |

InChI |

InChI=1S/C26H25Cl2N3O3S/c27-20-9-6-7-18(15-20)17-31-22-12-14-35-24(22)25(33)30(26(31)34)13-5-1-2-11-23(32)29-16-19-8-3-4-10-21(19)28/h3-4,6-10,12,14-15H,1-2,5,11,13,16-17H2,(H,29,32) |

InChIキー |

UFAXGFYDHPHNFC-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C(=C1)CNC(=O)CCCCCN2C(=O)C3=C(C=CS3)N(C2=O)CC4=CC(=CC=C4)Cl)Cl |

溶解性 |

not available |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[3-(difluoromethyl)cyclobutyl]acetic acid, Mixture of diastereomers](/img/structure/B2559995.png)

![4-[4-[4-(Trifluoromethyl)pyrimidin-2-yl]oxypiperidin-1-yl]pyrazolo[1,5-a]pyrazine](/img/structure/B2559996.png)

![1-methyl-7-pyridin-3-yl-3-(4-vinylbenzyl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2559997.png)

![3-[(2,6-dichlorophenyl)methyl]-1,7-dimethyl-8-[3-(morpholin-4-yl)propyl]-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2560005.png)

![N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)thiophene-3-carboxamide](/img/structure/B2560006.png)